molecular formula C8HBr2F5 B14244178 Benzene, (2,2-dibromoethenyl)pentafluoro- CAS No. 393819-34-6

Benzene, (2,2-dibromoethenyl)pentafluoro-

Katalognummer: B14244178
CAS-Nummer: 393819-34-6
Molekulargewicht: 351.89 g/mol
InChI-Schlüssel: YAFICFPPTPPVEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, (2,2-dibromoethenyl)pentafluoro- is an organic compound with the molecular formula C8H2Br2F5 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzene, (2,2-dibromoethenyl)pentafluoro- can be synthesized through the reaction of pentafluorobenzene with 2,2-dibromoethene under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Benzene, (2,2-dibromoethenyl)pentafluoro- involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, (2,2-dibromoethenyl)pentafluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less brominated or fluorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Benzene, (2,2-dibromoethenyl)pentafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Benzene, (2,2-dibromoethenyl)pentafluoro- exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, leading to various chemical transformations. The pathways involved in these interactions depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, (2,2-dibromoethenyl)tetrafluoro-
  • Benzene, (2,2-dibromoethenyl)trifluoro-
  • Benzene, (2,2-dibromoethenyl)difluoro-

Uniqueness

Benzene, (2,2-dibromoethenyl)pentafluoro- is unique due to its high degree of halogenation, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms makes it highly reactive and suitable for various specialized applications. Its unique structure also allows for specific interactions with other molecules, making it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

393819-34-6

Molekularformel

C8HBr2F5

Molekulargewicht

351.89 g/mol

IUPAC-Name

1-(2,2-dibromoethenyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8HBr2F5/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H

InChI-Schlüssel

YAFICFPPTPPVEV-UHFFFAOYSA-N

Kanonische SMILES

C(=C(Br)Br)C1=C(C(=C(C(=C1F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.